5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one
CAS No.: 921790-88-7
Cat. No.: VC11963944
Molecular Formula: C24H26N4O4
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921790-88-7 |
|---|---|
| Molecular Formula | C24H26N4O4 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C24H26N4O4/c1-17-8-4-5-9-18(17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-10-6-7-11-20(19)31-2/h4-11,16H,12-15H2,1-3H3 |
| Standard InChI Key | ATRVMWYKSSOLFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC |
Introduction
The compound 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule belonging to the pyridazinone class. It features a pyridazinone core, a piperazine moiety, and various aromatic substituents, which contribute to its potential therapeutic applications. This compound is of interest in medicinal chemistry due to its structural complexity and potential biological activities.
Synthesis
The synthesis of such pyridazinone derivatives typically involves multi-step organic reactions. A general approach might include:
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Starting Materials: Hydrazine derivatives and carbonyl compounds are common starting materials for pyridazinone synthesis.
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Reaction Conditions: The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
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Purification Techniques: Techniques like chromatography are essential for purification.
Biological Activity
While specific data on 5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is limited, similar pyridazinone compounds have shown potential as enzyme inhibitors and in influencing neurotransmitter levels. The presence of a piperazine ring often enhances pharmacological properties, making these compounds candidates for various therapeutic applications.
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.
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Mass Spectrometry (MS): Essential for determining the molecular weight and confirming the molecular formula.
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Infrared Spectroscopy: Provides information on functional groups present in the compound.
Potential Applications
Given its structural features, this compound could have potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders or as enzyme inhibitors.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxy-6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-(p-Tolyl)pyridazin-3(2H)-one | Pyridazinone core, piperazine moiety, aromatic substituents | Potential acetylcholinesterase inhibitor |
| 5-Methoxy-2-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one | Pyranone ring, piperazine moiety, methoxy groups | Potential therapeutic applications in medicinal chemistry |
| 5-Methoxy-3-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1H-indole | Indole core, piperazine moiety, methoxy groups | Screening compound for biological activity |
These compounds illustrate variations in heterocyclic cores and substituents that influence their pharmacological profiles.
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